5-{[(Tert-butoxycarbonyl)amino]methyl}-2-furoic acid
Description
Molecular Architecture and Functional Group Analysis
The molecular architecture of 5-{[(tert-butoxycarbonyl)amino]methyl}-2-furoic acid (C₁₁H₁₅NO₅) comprises a furan ring substituted at the 2-position with a carboxylic acid group and at the 5-position with a Boc-protected aminomethyl moiety. Key functional groups include:
- Furan ring : A five-membered aromatic heterocycle with oxygen, contributing to planar geometry and conjugation.
- Carboxylic acid : The 2-position carboxyl group (pKₐ ≈ 3.5) enables hydrogen bonding and salt formation.
- Boc-protected amine : The tert-butoxycarbonyl (Boc) group at the 5-position introduces steric bulk and protects the primary amine during synthetic processes.
Spectroscopic characterization reveals distinct signatures:
- IR spectroscopy : Strong absorption at 1730–1680 cm⁻¹ (C=O stretch, carboxylic acid and Boc carbamate) and 1250–1150 cm⁻¹ (C–O–C stretch, furan).
- ¹H NMR : Resonances at δ 1.42 ppm (tert-butyl, 9H), δ 4.08 ppm (CH₂NH), δ 7.15–7.60 ppm (furan protons), and δ 10.89 ppm (carboxylic acid proton).
- ¹³C NMR : Peaks at δ 177.3 ppm (carboxylic acid C=O), δ 155.75 ppm (Boc carbamate C=O), and δ 118.07 ppm (furan C–O).
Crystallographic Characterization and Conformational Studies
While X-ray crystallographic data for this specific compound remain unreported, conformational insights derive from related Boc-protected furan derivatives. For example, methyl 4-((tert-butoxycarbonyl)aminomethyl)furan-2-carboxylate adopts a chair-like tert-butyl group orientation, with the Boc carbamate plane tilted 15–20° relative to the furan ring. Molecular dynamics simulations of analogous structures suggest:
- Intramolecular hydrogen bonding : Between the carbamate N–H and furan oxygen, stabilizing a pseudoaxial Boc conformation.
- Steric effects : The tert-butyl group restricts rotation about the C–N bond, favoring antiperiplanar arrangements in solution.
Comparatively, unprotected 5-(aminomethyl)-2-furoic acid exhibits greater conformational flexibility, as evidenced by broader NMR signals and variable hydrogen-bonding patterns.
Comparative Analysis with Related Furan Carboxylic Acid Derivatives
The Boc-aminomethyl substituent distinctively modulates physicochemical properties relative to other furan derivatives:
Key distinctions include:
- Acid-base behavior : The Boc group reduces amine basicity (pKₐ ≈ 5.8 vs. 9.2 for unprotected amine).
- Thermal stability : Decomposition occurs via Boc cleavage at >190°C, contrasting with decarboxylation in unprotected analogs.
- Synthetic utility : Boc protection enables selective functionalization of the amine during peptide coupling.
Stereoelectronic Effects of the Boc-Protected Aminomethyl Substituent
The Boc group exerts pronounced stereoelectronic effects:
- Electron-withdrawing induction : The carbamate carbonyl withdraws electron density from the adjacent methylene, reducing nucleophilicity at the NH site (partial positive charge: +0.18 e).
- Steric shielding : The tert-butyl group (van der Waals volume: 98 ų) hinders approach of electrophiles to the carbamate nitrogen.
- Conformational locking : Rotational barriers of 12–15 kcal/mol about the C–N bond favor transoid arrangements, as shown in dynamic NMR studies.
These effects enhance stability in acidic media (half-life >48 h at pH 2) compared to benzyloxycarbonyl (Cbz)-protected analogs (half-life <6 h).
Properties
IUPAC Name |
5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5/c1-11(2,3)17-10(15)12-6-7-4-5-8(16-7)9(13)14/h4-5H,6H2,1-3H3,(H,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXKOXPQCRDDHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160938-85-2 | |
| Record name | 5-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-2-furancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160938-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Preparation Methods
General Synthetic Route
The preparation of 5-{[(tert-butoxycarbonyl)amino]methyl}-2-furoic acid typically involves two main stages:
- Synthesis of the Boc-protected amino methyl furan intermediate
- Hydrolysis or conversion of the corresponding methyl ester to the free carboxylic acid
This approach is supported by literature describing the synthesis starting from the methyl ester derivative, which is then converted to the acid form by saponification.
Detailed Methodology
Starting Material: 5-(tert-butoxycarbonylamino-methyl)-furan-2-carboxylic acid methyl ester
- The methyl ester of this compound is prepared or procured as the precursor. This intermediate contains the Boc-protected amino methyl group attached to the furan ring and a methyl ester at the 2-position.
Hydrolysis to the Acid
- The methyl ester is hydrolyzed to the free acid using lithium hydroxide in a mixed solvent system of tetrahydrofuran (THF), methanol, and water .
- The reaction is typically conducted at 0°C for about 2 hours to ensure complete conversion without side reactions.
- After completion, the reaction mixture is acidified to precipitate the free acid product.
- This method yields this compound in high purity and yield.
Reaction Conditions Summary Table
| Step | Reagents/Conditions | Temperature | Time | Outcome |
|---|---|---|---|---|
| Hydrolysis of methyl ester | Lithium hydroxide in THF/MeOH/H2O mixture | 0°C | 2 hrs | Conversion to free carboxylic acid |
Notes on Reaction Parameters
- Solvent System: The use of a mixed solvent system (THF, methanol, water) facilitates solubility of both organic ester and inorganic base, promoting efficient hydrolysis.
- Temperature Control: Low temperature (0°C) minimizes side reactions such as decomposition or over-hydrolysis of the Boc protecting group.
- Reaction Time: 2 hours is sufficient for complete ester hydrolysis under these conditions.
- Purification: Acidification post-reaction precipitates the acid, which can be filtered and washed to obtain the pure product.
Supporting Research Findings
- The hydrolysis method is referenced in peer-reviewed literature, notably in Tetrahedron Letters (2002), where Chakraborty et al. describe the synthesis of this compound with 100% yield under the stated conditions.
- The compound’s stability under these conditions is consistent with the known robustness of the Boc protecting group in mild basic hydrolysis.
- No significant side products or degradation were reported, indicating the method’s efficiency and selectivity.
Additional Considerations
- Alternative Methods: While the hydrolysis of the methyl ester is the most straightforward and commonly used method, alternative ester hydrolysis methods (e.g., using sodium hydroxide or enzymatic hydrolysis) may be possible but are less documented for this specific compound.
- Protection Strategy: The Boc group is chosen for its stability during ester hydrolysis and ease of removal under acidic conditions if needed for further synthetic transformations.
- Scale-Up Potential: The mild conditions and high yield suggest this method is amenable to scale-up for industrial or research-scale synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The furan ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of the furan ring can lead to the formation of dihydrofuran derivatives.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then undergo further substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Deprotection of the Boc group is usually achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products:
Oxidation: Oxidized furan derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted amines depending on the reactants used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Protecting Group Chemistry: The Boc group is widely used in peptide synthesis to protect amino groups.
Biology:
Bioconjugation: The compound can be used in bioconjugation reactions to attach biomolecules to surfaces or other molecules.
Medicine:
Drug Development: The compound’s derivatives may have potential as pharmaceutical agents due to their structural features.
Industry:
Materials Science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-{[(Tert-butoxycarbonyl)amino]methyl}-2-furoic acid depends on its specific application. In general, the Boc group protects the amino group from unwanted reactions, allowing for selective reactions at other sites. Upon deprotection, the free amine can participate in various biochemical or chemical processes, targeting specific molecular pathways or interacting with other molecules.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in Furoic Acid Derivatives
Furoic acid derivatives with varying substituents highlight how structural modifications influence physicochemical and biological properties:
Table 1: Key Structural Comparisons
Key Observations :
- Electronic Effects : Substituents like sulfonyl groups (electron-withdrawing) or pyridinyl groups (electron-donating) modulate the acidity of the carboxylic acid and reactivity .
- Solubility : Bulky substituents (e.g., phenyl in ) reduce aqueous solubility, while polar groups (e.g., pyridinyl in ) enhance it.
- Biological Interactions : The Boc group in the target compound prevents premature degradation, making it suitable for peptide synthesis, whereas TOFA (5-(tetradecyloxy)-2-furoic acid, ) demonstrates fatty acid synthase inhibition via malonyl-CoA modulation.
Boc-Protected Amino Acids with Alternative Backbones
Compounds with non-furoic acid backbones illustrate divergent applications:
Table 2: Backbone Variants
Key Observations :
- Rigidity vs. Flexibility: Bicyclooctane derivatives offer conformational restraint, beneficial for enzyme inhibition, whereas aliphatic chains (e.g., hexanoic acid ) enable flexibility in drug design.
- Steric Effects : Ortho-substituted methyl groups in benzoic acid derivatives may hinder interactions with planar binding sites.
Biological Activity
5-{[(Tert-butoxycarbonyl)amino]methyl}-2-furoic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various diseases, and relevant case studies.
Chemical Structure and Properties
This compound features a furan ring, a common structure in many bioactive compounds. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amino function, enhancing the compound's stability and bioavailability.
The biological activity of this compound is primarily linked to its interaction with prostaglandin receptors. Prostaglandins are lipid compounds that perform diverse physiological functions, including modulation of inflammation and pain response. The compound has been shown to act as a prostaglandin agonist, which can influence various therapeutic pathways related to:
- Smooth Muscle Contraction : It can induce or inhibit contractions in smooth muscle tissues, relevant for conditions like asthma and dysmenorrhea .
- Inflammatory Response : The compound may modulate inflammatory pathways, providing potential benefits in treating inflammatory disorders .
- Neurological Effects : It may also affect neurotransmitter release, impacting conditions such as anxiety and depression .
Biological Activity Data
The following table summarizes the biological activities associated with this compound based on current research findings:
1. Prostaglandin Pathways
A study demonstrated that compounds similar to this compound could effectively manage conditions like dysmenorrhea by modulating prostaglandin levels. This suggests a promising avenue for pain management therapies .
Safety and Toxicity
Safety profiles for compounds containing the furan moiety are generally favorable; however, comprehensive toxicity studies specific to this compound are necessary to establish its safety for clinical use. Preliminary data suggest low toxicity, but further investigation is warranted.
Q & A
Q. What are the key considerations for synthesizing 5-{[(Tert-butoxycarbonyl)amino]methyl}-2-furoic acid?
Synthesis typically involves introducing the Boc (tert-butoxycarbonyl) protecting group to the amino-methyl moiety of 2-furoic acid derivatives. A common approach includes:
- Step 1 : Reacting 5-(aminomethyl)-2-furoic acid with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., aqueous NaHCO₃) to protect the amine .
- Step 2 : Purification via column chromatography or recrystallization to isolate the Boc-protected product. Critical parameters include pH control to avoid premature deprotection and solvent selection (e.g., THF or DCM) to stabilize intermediates .
Table 1 : Example synthesis optimization parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Reaction Temperature | 0–25°C | Prevents Boc group degradation |
| Solvent | THF/H₂O (1:1) | Enhances solubility |
| Equivalents of Boc₂O | 1.2–1.5 | Minimizes side reactions |
Q. Which analytical techniques are most effective for characterizing this compound?
- HPLC : Quantifies purity using reverse-phase C18 columns with UV detection (λ = 210–254 nm) .
- NMR : ¹H NMR (DMSO-d₆) confirms Boc protection (δ 1.4 ppm for tert-butyl) and furan ring protons (δ 6.5–7.5 ppm) .
- FT-IR : Peaks at ~1700 cm⁻¹ (carboxylic acid C=O) and ~1680 cm⁻¹ (Boc carbonyl) validate functional groups .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
Quantum chemical calculations (e.g., DFT) predict transition states and intermediates in Boc protection reactions. For example:
- Reaction Path Search : Identifies energy barriers for amine-Boc₂O interactions, guiding solvent and catalyst selection .
- Machine Learning : Analyzes historical reaction data to recommend optimal molar ratios or temperatures . Experimental validation via in situ FT-IR or mass spectrometry is critical to confirm computational predictions .
Q. How should researchers address contradictory data in biological activity studies?
Discrepancies in antimicrobial or anti-inflammatory assays may arise from:
- Impurity Profiles : Trace solvents (e.g., DCM) in the compound can inhibit bacterial growth, necessitating stringent purity checks .
- Assay Conditions : pH-dependent Boc group stability affects bioavailability. Cross-validate results using Boc-deprotected analogs . Table 2 : Mitigation strategies for conflicting bioactivity data
| Issue | Resolution Method |
|---|---|
| False-positive effects | LC-MS purity analysis |
| Variable solubility | Use of co-solvents (e.g., DMSO/PBS) |
Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?
Scaling introduces risks of side reactions (e.g., over-alkylation or Boc group cleavage). Solutions include:
- Flow Chemistry : Enhances heat/mass transfer for controlled Boc protection .
- Membrane Technologies : Separates intermediates efficiently, reducing purification time . Pilot studies should monitor reaction kinetics via inline spectroscopy to detect deviations .
Methodological Guidelines
- Data Interpretation : Use multivariate analysis (e.g., PCA) to correlate synthetic parameters (temperature, solvent) with yield/purity .
- Ethical Compliance : Follow CRDC guidelines (e.g., RDF2050103 for chemical engineering design) for environmentally sustainable protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
